2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide
Description
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is a chemical compound with the molecular formula C₉H₁₀ClFN₂OS and a molecular weight of 248.70 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure, which includes a chloro-fluorobenzyl group attached to a thioacetohydrazide moiety .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2OS/c10-7-2-1-3-8(11)6(7)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUWNQCCTXDXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway
Ester Synthesis :
[(2-Chloro-6-fluorobenzyl)thio]acetic acid ethyl ester is prepared via nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and ethyl mercaptoacetate. The reaction proceeds in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base:
$$
\text{2-Chloro-6-fluorobenzyl chloride} + \text{HSCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{THF}} \text{(2-Chloro-6-fluorobenzyl)thio}acetic acid ethyl ester + \text{HCl}
$$
The ester is isolated by filtration and solvent evaporation.Hydrazinolysis :
The ester reacts with hydrazine hydrate (1.2 equivalents) under reflux in ethanol. Reactive distillation removes ethanol and water, driving the reaction to completion:
$$
\text{(2-Chloro-6-fluorobenzyl)thio}acetic acid ethyl ester + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\Delta} \text{this compound} + \text{EtOH}
$$
The crude product is purified via recrystallization or column chromatography.
Optimization Data
Key parameters from the patent CN103408454B and extrapolated data for this compound:
This method avoids toxic solvents and achieves yields exceeding 90% under optimized conditions.
Direct Alkylation of Mercaptoacetohydrazide
An alternative route involves the alkylation of mercaptoacetohydrazide (HSCH₂C(O)NHNH₂) with 2-chloro-6-fluorobenzyl chloride. While theoretically viable, this method faces practical challenges due to the instability of mercaptoacetohydrazide.
Reaction Mechanism
$$
\text{HSCH}2\text{C(O)NHNH}2 + \text{2-Chloro-6-fluorobenzyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
The reaction requires a base (e.g., triethylamine) to neutralize HCl and a polar aprotic solvent (e.g., dimethylformamide).
Limitations
- Mercaptoacetohydrazide availability : Commercial sources are limited, necessitating in situ preparation.
- By-product formation : Competing disulfide formation reduces yield.
- Safety concerns : Thiols are malodorous and require inert atmospheres.
Comparative Analysis of Methods
The ester hydrazinolysis method is superior in yield and scalability, making it the preferred industrial approach.
Characterization and Quality Control
The final product is characterized by:
- NMR spectroscopy :
- Mass spectrometry :
- Purity analysis :
Industrial Considerations
Large-scale production (ton-level) employs continuous reactive distillation to remove ethanol and water, enhancing reactor efficiency. Safety protocols mitigate risks associated with hydrazine hydrate, a corrosive and toxic reagent.
Emerging Methodologies
Recent advances in photoredox catalysis (e.g., visible light-mediated desulfurization) could theoretically streamline thioether formation. However, these methods remain untested for this specific compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetohydrazide moiety to other functional groups.
Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloro or fluoro groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Various reduced forms of the thioacetohydrazide moiety.
Substitution: Benzyl derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Medicinal Chemistry
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide has been studied for its potential anticancer properties. In vitro studies have demonstrated that compounds related to this structure can induce apoptosis in cancer cells more effectively than established treatments like erlotinib. For instance, one study highlighted that a derivative exhibited an IC50 value of 6.43 μM against HCT116 human colorectal carcinoma cells, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has shown promising results against various microorganisms, including bacteria and fungi. It has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The following table summarizes the antimicrobial activity observed:
| Compound | Microorganism | Activity |
|---|---|---|
| 10a | Staphylococcus aureus | Strong |
| 10b | E. coli | Strong |
| 10a | Candida albicans | Moderate |
These findings suggest that derivatives of this compound could serve as potential antimicrobial agents.
Enzyme Inhibition Studies
The mechanism of action involves interaction with specific enzymes or receptors, leading to enzyme inhibition. This property is particularly useful in drug design, where targeting enzymatic pathways can lead to therapeutic benefits. The compound can bind to the active site of enzymes, altering their conformation and disrupting normal biochemical pathways .
In Vitro Studies
A study assessed the apoptotic effects of a derivative of this compound on HCT116 cells, showing a significantly higher percentage of apoptosis compared to standard treatments like erlotinib (28.35% vs. 7.42%) . This highlights the compound's potential as a more effective therapeutic agent.
In Silico Studies
Molecular docking studies have been conducted to evaluate the binding affinities of this compound with target enzymes. These studies confirm its potential as an enzyme inhibitor with favorable binding energies compared to established drugs, indicating a promising avenue for further research into its therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: Used as an alkylating agent in organic synthesis.
2-Chloro-6-fluorobenzyl bromide: Similar to the chloride derivative but with different reactivity due to the bromine atom.
Uniqueness
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is unique due to its thioacetohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research applications that require specific interactions with biological targets .
Biological Activity
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thioacetohydrazide moiety, which is known for imparting distinct chemical and biological properties. The presence of the chloro and fluoro substituents on the benzyl group enhances its reactivity and interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, disrupting normal biochemical pathways. This action can lead to various biological effects, including anticancer activity and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, related indole-based compounds have shown significant cytotoxic effects against various cancer cell lines, such as HCT116 (human colorectal carcinoma) and A549 (human lung adenocarcinoma). The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2e | HCT116 | 6.43 |
| 2e | A549 | 9.62 |
| Erlotinib | HCT116 | 17.86 |
| Erlotinib | A549 | 19.41 |
These findings suggest that similar compounds may also exhibit significant anticancer properties, warranting further investigation into their mechanisms and efficacy.
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. It has shown promising results against various pathogens, including bacteria and fungi. For example, derivatives containing the thioacetohydrazide moiety were evaluated for their activity against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | Activity |
|---|---|---|
| 10a | Staphylococcus aureus | Strong |
| 10b | E. coli | Strong |
| 10a | Candida albicans | Moderate |
Case Studies
- In Vitro Studies : In vitro evaluations have demonstrated that compounds related to this compound can induce apoptosis in cancer cells more effectively than standard treatments like erlotinib. For instance, a study indicated that compound 2e induced a higher percentage of apoptosis in HCT116 cells compared to erlotinib .
- In Silico Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes, confirming their potential as enzyme inhibitors with favorable binding energies compared to established drugs .
- Therapeutic Applications : Given its biological activities, there is ongoing research into the therapeutic applications of this compound in treating cancer and infectious diseases. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Q & A
Q. How do solvent polarity and pH influence its degradation kinetics?
- Experimental design :
- Hydrolysis study : Monitor degradation in buffers (pH 1–13) via UV-Vis (λmax = 270 nm). Half-life (t₁/₂) decreases from 48 h (pH 7) to 2 h (pH 12) due to base-catalyzed hydrazide cleavage .
- Solvent effects : Degradation accelerates in polar aprotic solvents (e.g., DMSO) vs. ethanol (t₁/₂: 8 h vs. 30 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
